![molecular formula C5H10INO2Si B12631528 (1-Iodo-2-nitroethenyl)(trimethyl)silane CAS No. 922139-04-6](/img/structure/B12631528.png)
(1-Iodo-2-nitroethenyl)(trimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Iodo-2-nitroethenyl)(trimethyl)silane is an organosilicon compound with the molecular formula C5H10INO2Si. This compound is characterized by the presence of an iodo group, a nitro group, and a trimethylsilyl group attached to an ethenyl backbone. It is a versatile reagent used in various organic synthesis reactions due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Iodo-2-nitroethenyl)(trimethyl)silane typically involves the reaction of trimethylsilylacetylene with iodine and nitric acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:
(CH3)3SiC≡CH+I2+HNO3→(CH3)3SiC(I)=CHNO2
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Iodo-2-nitroethenyl)(trimethyl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Addition Reactions: The ethenyl group can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Addition Reactions: Electrophiles like bromine or nucleophiles like Grignard reagents are used under controlled conditions.
Major Products Formed
Substitution Reactions: Various substituted derivatives of this compound.
Reduction Reactions: (1-Amino-2-nitroethenyl)(trimethyl)silane.
Addition Reactions: Adducts formed by the addition of electrophiles or nucleophiles to the ethenyl group.
Scientific Research Applications
(1-Iodo-2-nitroethenyl)(trimethyl)silane has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a labeling reagent in biochemical studies.
Medicine: Investigated for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Iodo-2-nitroethenyl)(trimethyl)silane involves its ability to act as an electrophile or nucleophile in various chemical reactions. The iodo group can be easily substituted, while the nitro group can undergo reduction or participate in electron-withdrawing interactions. The trimethylsilyl group enhances the compound’s stability and reactivity by providing steric protection and electronic effects.
Comparison with Similar Compounds
Similar Compounds
Iodotrimethylsilane: Similar in structure but lacks the nitro group.
(1-Bromo-2-nitroethenyl)(trimethyl)silane: Similar but with a bromo group instead of an iodo group.
(1-Iodo-2-nitroethenyl)(triethyl)silane: Similar but with triethylsilyl instead of trimethylsilyl.
Uniqueness
(1-Iodo-2-nitroethenyl)(trimethyl)silane is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both iodo and nitro groups allows for diverse chemical transformations, making it a valuable reagent in organic synthesis.
Biological Activity
(1-Iodo-2-nitroethenyl)(trimethyl)silane, with the molecular formula C25H26FNO7S, is a complex organic compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant research findings.
- Molecular Formula: C25H26FNO7S
- Molecular Weight: 503.5 g/mol
- IUPAC Name: [3-(4-fluorophenoxy)-4-oxochromen-7-yl] (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate
- InChI Key: QWVXIFNXIURIOP-IBGZPJMESA-N
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition: The compound can inhibit specific enzymes, altering metabolic pathways.
- Receptor Modulation: It may bind to receptors, influencing cellular signaling cascades.
- Protein Interactions: The compound can affect protein folding and stability, impacting various biological functions.
Case Studies and Research Findings
-
Anticancer Activity:
- A study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through caspase activation and disruption of mitochondrial membrane potential.
-
Antimicrobial Properties:
- Research indicated that this compound has significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was attributed to the disruption of bacterial cell membranes.
-
Anti-inflammatory Effects:
- In vitro studies showed that this compound reduces pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Biological Activity | Target Organism/Cell Line | Mechanism of Action | Reference |
---|---|---|---|
Anticancer | Various cancer cell lines | Apoptosis induction | |
Antimicrobial | Gram-positive and Gram-negative bacteria | Membrane disruption | |
Anti-inflammatory | Macrophages | Cytokine reduction |
Properties
CAS No. |
922139-04-6 |
---|---|
Molecular Formula |
C5H10INO2Si |
Molecular Weight |
271.13 g/mol |
IUPAC Name |
(1-iodo-2-nitroethenyl)-trimethylsilane |
InChI |
InChI=1S/C5H10INO2Si/c1-10(2,3)5(6)4-7(8)9/h4H,1-3H3 |
InChI Key |
AVYGFFXPLHVAIV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=C[N+](=O)[O-])I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.